molecular formula C10H11ClF3NO B8064597 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride

Cat. No.: B8064597
M. Wt: 253.65 g/mol
InChI Key: QGKSFRXJLBZGIE-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO and a molecular weight of 253.65 . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Preparation Methods

The synthesis of 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. This precursor is then subjected to cyclopropanation reactions under specific conditions to form the cyclopropanamine structure. The final step involves the conversion of the free base to its hydrochloride salt form .

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-(2-(Methoxy)phenyl)cyclopropanamine hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(2-(Fluoromethoxy)phenyl)cyclopropanamine hydrochloride: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

These comparisons highlight the unique properties and potential advantages of this compound, such as its enhanced stability and reactivity due to the presence of the trifluoromethoxy group .

Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-4-2-1-3-7(8)9(14)5-6-9;/h1-4H,5-6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKSFRXJLBZGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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